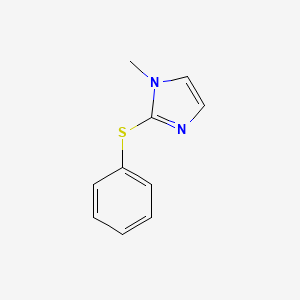
1-Methyl-2-(phenylthio)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2-(phenylthio)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a methyl group at the 1-position and a phenylsulfanyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-(phenylthio)-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylimidazole with phenylsulfanyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-2-(phenylthio)-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the phenylsulfanyl group, yielding 1-methylimidazole.
Substitution: Electrophilic substitution reactions can occur at the imidazole ring, particularly at the 4- and 5-positions, using reagents such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 1-Methylimidazole.
Substitution: Halogenated or nitro-substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-2-(phenylthio)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2-(phenylthio)-1H-imidazole involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The phenylsulfanyl group can also interact with various biological targets, modulating their function and leading to desired therapeutic effects.
Comparación Con Compuestos Similares
1-Methyl-2-(phenylthio)-1H-imidazole can be compared with other imidazole derivatives such as:
1-Methylimidazole: Lacks the phenylsulfanyl group, making it less versatile in terms of chemical reactivity and applications.
2-Phenylimidazole: Lacks the methyl group at the 1-position, which can affect its binding properties and reactivity.
1-Methyl-2-(methylthio)imidazole: Similar structure but with a methylthio group instead of phenylsulfanyl, leading to different chemical and biological properties.
Propiedades
Número CAS |
79487-95-9 |
|---|---|
Fórmula molecular |
C10H10N2S |
Peso molecular |
190.27 g/mol |
Nombre IUPAC |
1-methyl-2-phenylsulfanylimidazole |
InChI |
InChI=1S/C10H10N2S/c1-12-8-7-11-10(12)13-9-5-3-2-4-6-9/h2-8H,1H3 |
Clave InChI |
ORCWXWOSEJBVPQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN=C1SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















